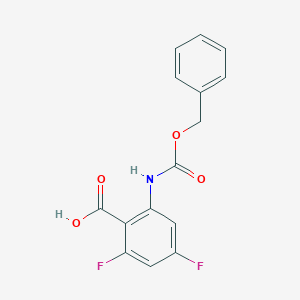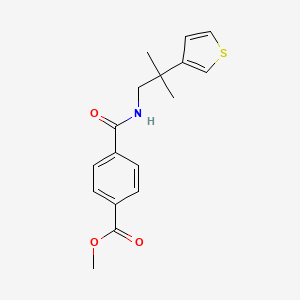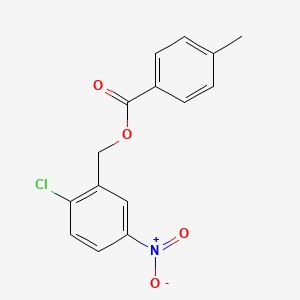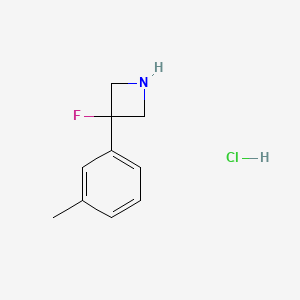
3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2460754-91-8 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-fluoro-3-(m-tolyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is 1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is a powder . It should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Nicotinic Acetylcholine Receptor Binding
A study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of a related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, demonstrates the potential of azetidine derivatives in developing radioligands for brain imaging of central nicotinic acetylcholine receptors with PET, suggesting a pathway for the exploration of 3-Fluoro-3-(3-methylphenyl)azetidine derivatives in neuropharmacology (Doll et al., 1999).
Antiviral and Anticancer Properties
Azetidine derivatives have been evaluated for their antimicrobial and anti-proliferative activities, showing significant potential in developing new treatments. Specifically, N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at C-7 position of fluoroquinolones exhibit good antibacterial activity and growth inhibition against various cancer cell lines, highlighting the importance of exploring 3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride derivatives in medicinal chemistry (Rajulu et al., 2014).
Fluorescence Imaging and Photostability
- Development of Fluorescent Probes: The incorporation of azetidine rings into fluorophores, as seen in the development of Janelia Fluor dyes, leads to substantial increases in brightness and photostability. This strategy, including modifications with azetidine groups, suggests a promising approach for enhancing the properties of fluorescent probes for live-cell and in vivo imaging, indicating potential applications for 3-Fluoro-3-(3-methylphenyl)azetidine derivatives in advanced imaging experiments (Grimm et al., 2016).
Antibacterial Agents
- Novel Antibacterial Agents: The synthesis and evaluation of 7-azetidinylquinolones as antibacterial agents showcase the potential of azetidine-containing compounds in developing new antibacterials with broad-spectrum activity. This research indicates the value of exploring derivatives of 3-Fluoro-3-(3-methylphenyl)azetidine for antibacterial applications (Frigola et al., 1993).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-fluoro-3-(3-methylphenyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQNOAGINVGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
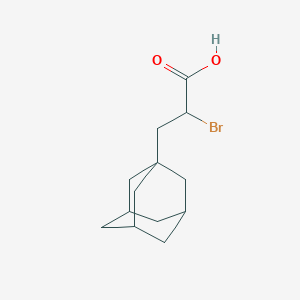
![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)
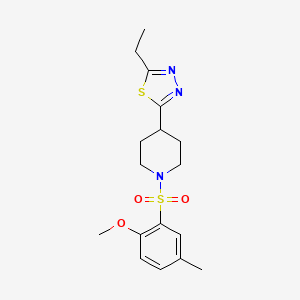
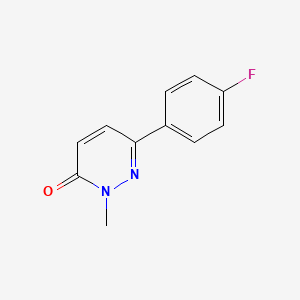
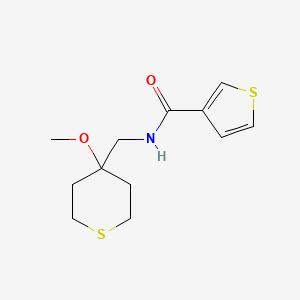
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
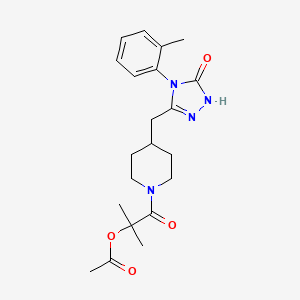
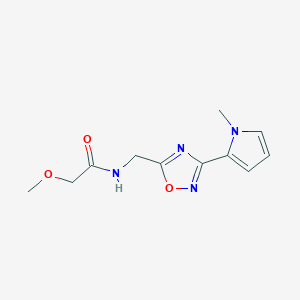
![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)
